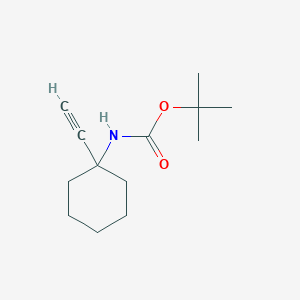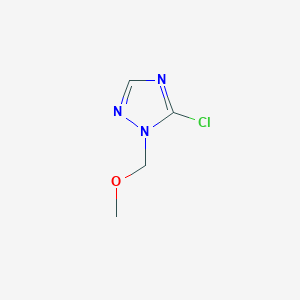![molecular formula C14H21Cl3N4 B1405770 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1987680-73-8](/img/structure/B1405770.png)
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
描述
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, ethanol or methanol as solvents.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, which can further be used in various applications.
科学研究应用
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Shares the imidazole and pyridine rings but lacks the piperidine ring.
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines, which have similar piperidine rings but different substituents.
Benzimidazole Derivatives: Compounds containing benzimidazole rings, which are structurally similar to imidazole rings.
Uniqueness
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for various chemical modifications and biological interactions. This structural complexity allows for a wide range of applications and potential therapeutic benefits .
属性
IUPAC Name |
2-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHDNMGWWDMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)


![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)



![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)



